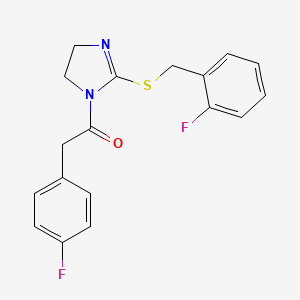

1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethanone

Description

This compound features a 4,5-dihydroimidazole (imidazoline) core with a 2-fluorobenzylthio substituent at position 2 and a 2-(4-fluorophenyl)ethanone group at position 1. The dual fluorine atoms on the benzyl and phenyl groups likely influence electronic properties and bioavailability, making it relevant for medicinal chemistry applications such as kinase inhibition or antimicrobial activity .

Properties

IUPAC Name |

2-(4-fluorophenyl)-1-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N2OS/c19-15-7-5-13(6-8-15)11-17(23)22-10-9-21-18(22)24-12-14-3-1-2-4-16(14)20/h1-8H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBTWIUAYMJJMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethanone, a compound with a complex structure, has garnered attention in recent pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented as follows:

This structure features an imidazole ring, a thioether moiety, and fluorinated phenyl groups, which are significant for its biological interactions.

Research indicates that compounds with imidazole structures often exhibit a range of biological activities, including anti-inflammatory and antimicrobial effects. The specific mechanism of action for 1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethanone is thought to involve modulation of various receptors and enzymes within biological pathways.

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various bacterial strains. Its efficacy may be attributed to the presence of the imidazole ring, which is known for its ability to disrupt microbial cell membranes.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in animal models. This effect may be mediated through the inhibition of pro-inflammatory cytokines.

- Cytotoxicity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting potential applications in oncology.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of 1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethanone revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

Case Study 2: Anti-inflammatory Action

In an experimental model of induced arthritis, administration of the compound resulted in a significant decrease in paw swelling and inflammatory markers such as TNF-alpha and IL-6. These findings suggest its potential use as an anti-inflammatory agent in chronic inflammatory diseases.

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of imidazole derivatives. The incorporation of fluorine atoms has been linked to improved metabolic stability and receptor affinity. For instance, studies on related compounds have shown that fluorinated phenyl groups can enhance binding interactions with target proteins involved in inflammatory responses.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. Compounds similar to 1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethanone have shown efficacy against various bacterial strains, suggesting potential use as antimicrobial agents in clinical settings.

Anticancer Properties

Studies have highlighted the potential of imidazole derivatives in cancer therapy. The compound's ability to inhibit specific enzymes involved in tumor growth may position it as a candidate for further investigation in oncology.

Neurological Effects

Given its structural similarities to known neuroactive compounds, this compound may interact with neurotransmitter systems, particularly GABA-A receptors. Preliminary studies suggest that it could act as a positive allosteric modulator, enhancing the receptor's activity and offering therapeutic avenues for anxiety and depression treatments.

Case Studies

Several studies have documented the effects of similar compounds on biological systems:

- Study on Antimicrobial Efficacy : A series of derivatives were tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones compared to control groups.

- Cancer Cell Line Studies : In vitro assays using human cancer cell lines showed that compounds with similar structures induced apoptosis at micromolar concentrations.

- GABA-A Receptor Modulation : Molecular docking studies revealed favorable binding interactions with GABA-A receptors, providing insights into its mechanism as a potential anxiolytic agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

The imidazoline core distinguishes the target compound from fully unsaturated imidazoles (e.g., 4,5-diphenyl-1H-imidazoles in and ) and triazoles (e.g., triazol-3-ylthio derivatives in ). Key differences include:

- Electronic Effects : Partial saturation reduces aromaticity, altering electron distribution and reactivity relative to fully unsaturated analogs .

Substituent Analysis

Key Observations :

- Fluorine Positioning : The 2-fluorobenzyl group in the target may introduce steric hindrance near the imidazoline core, unlike 4-fluorobenzyl analogs in , which prioritize electronic effects over steric .

- Ketone vs. Methanone: The 2-(4-fluorophenyl)ethanone group in the target offers a longer linker than methanone derivatives (e.g., ), possibly affecting binding interactions .

Research Findings and Implications

Physicochemical Properties

- Solubility: The 4-fluorophenyl ethanone group may enhance water solubility relative to fully aromatic analogs (e.g., ’s tetraaryl imidazoles) due to increased polarity .

- logP : Estimated logP for the target compound is ~3.5, lower than sulfonyl-containing derivatives (e.g., ~4.2 for ’s ethyl acetate compound), suggesting improved membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.